![molecular formula C22H21BrN2O2 B14231715 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol CAS No. 488809-45-6](/img/structure/B14231715.png)
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is a chemical compound that belongs to the class of carbazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a quinone derivative, while reduction may yield a fully saturated carbazole derivative.
Aplicaciones Científicas De Investigación
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to and inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromophenyl)-5-Methoxycarbonyl-1-(N,N-Dimethylaminopropyl)-3,4-Dihydropyrimidin-2(1H)-One: This compound has a similar bromophenyl group but differs in its core structure and functional groups.
9-(1H-Indol-3-yl)-7-Methoxy-3,3-Dimethyl-3,4-Dihydro-2H-Xanthen-1(9H)-One: This compound shares the indole scaffold but has different substituents and functional groups.
Uniqueness
9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol is unique due to its specific combination of functional groups and its carbazole core structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Propiedades
Número CAS |
488809-45-6 |
|---|---|
Fórmula molecular |
C22H21BrN2O2 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
9-[3-[(4-bromophenyl)methylamino]propyl]carbazole-2,7-diol |
InChI |
InChI=1S/C22H21BrN2O2/c23-16-4-2-15(3-5-16)14-24-10-1-11-25-21-12-17(26)6-8-19(21)20-9-7-18(27)13-22(20)25/h2-9,12-13,24,26-27H,1,10-11,14H2 |
Clave InChI |
JBSPUYKTUOATPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCCN2C3=C(C=CC(=C3)O)C4=C2C=C(C=C4)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
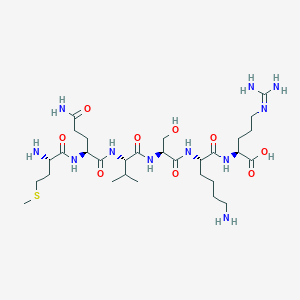

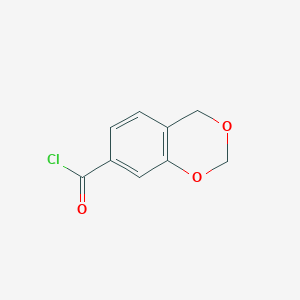
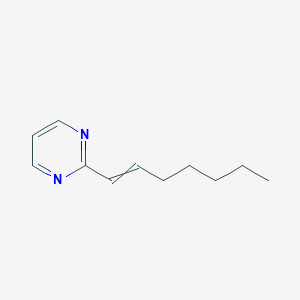
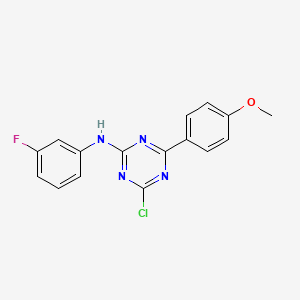
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
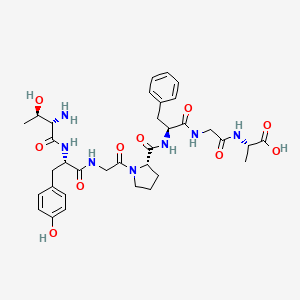

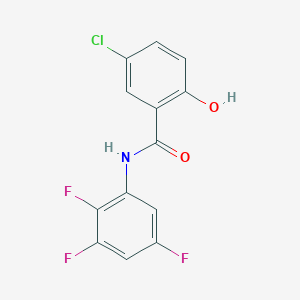

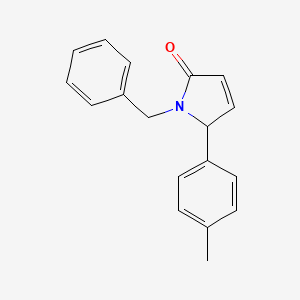
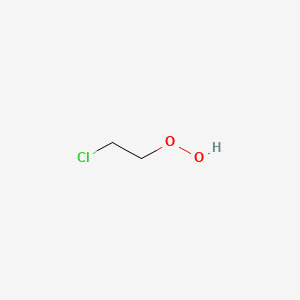
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
